![molecular formula C11H10N2O2 B149958 methyl 4-(1H-imidazol-2-yl)benzoate CAS No. 125903-39-1](/img/structure/B149958.png)
methyl 4-(1H-imidazol-2-yl)benzoate
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Overview
Description
Methyl 4-(1H-imidazol-2-yl)benzoate is a compound with the CAS Number: 125903-39-1 . It has a molecular weight of 202.21 . This compound is a solid in its physical form . It is an imidazole derivative, which is a heterocyclic building block used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of methyl 4-(1H-imidazol-2-yl)benzoate is represented by the linear formula C11H10N2O2 . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
Methyl 4-(1H-imidazol-2-yl)benzoate is a solid . It has a molecular weight of 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) .Scientific Research Applications
Therapeutic Potential
Imidazole-based compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for their antioxidant activity . For instance, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been shown to possess antioxidant activity .
Use in Agrochemicals
Imidazole-based compounds have been used in the development of agrochemicals . Their unique chemical properties make them suitable for use in a variety of agricultural applications.
Use in Human-Made Materials
Imidazole-based compounds have been used in the creation of human-made materials . Their versatility and unique properties make them ideal for use in a variety of material science applications.
Use as Artificial Acceptors
Imidazole-based compounds can act as artificial acceptors . This makes them useful in a variety of chemical reactions and processes.
Use as Supramolecular Ligands
Imidazole-based compounds can act as supramolecular ligands . This makes them useful in the field of supramolecular chemistry, which involves the study of entities of greater complexity than individual molecules.
Use as Biomimetic Catalysts
Imidazole-based compounds can act as biomimetic catalysts . This means they can mimic the function of natural biological catalysts, making them useful in a variety of biochemical processes.
8. Use in the Synthesis of Functional Molecules Imidazole-based compounds are key components in the synthesis of functional molecules used in everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Safety and Hazards
The safety information for methyl 4-(1H-imidazol-2-yl)benzoate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mechanism of Action
Target of Action
Methyl 4-(1H-imidazol-2-yl)benzoate, also known as 4-(1H-Imidazol-2-yl)-benzoic acid methyl ester, is a derivative of imidazole It’s known that imidazole derivatives often interact with various enzymes and receptors in the body, including those in the respiratory system .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their versatile nature .
Pharmacokinetics
The compound’s molecular weight (20221 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Some imidazole derivatives have been reported to exhibit antimicrobial activity .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of imidazole derivatives .
properties
IUPAC Name |
methyl 4-(1H-imidazol-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQCVZOWZVSEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363087 |
Source
|
Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 4-(1H-imidazol-2-yl)benzoate | |
CAS RN |
125903-39-1 |
Source
|
Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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